molecular formula C8H8N2O3S B13529421 5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide CAS No. 183723-75-3

5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B13529421
CAS No.: 183723-75-3
M. Wt: 212.23 g/mol
InChI Key: NVPLNXYJCPCDAR-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound belonging to the isothiazole family. This compound features a unique structure with a sulfur-nitrogen bond within a five-membered ring, making it an interesting subject for various chemical and biological studies .

Chemical Reactions Analysis

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide include:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.

Biological Activity

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a compound belonging to the isothiazole family, characterized by its unique structure that includes a sulfur-nitrogen bond within a five-membered ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H8N2O2S\text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}

This compound features an amino group and a methyl group, which provide potential sites for further chemical modifications and interactions. Its unique properties arise from the presence of the isothiazole ring, which contributes to its reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may have therapeutic implications. For instance, it may interact with specific molecular targets affecting their activity, potentially leading to neuroprotective effects and other therapeutic benefits .
  • Antiviral Activity : In a study focused on HIV-1 Nef inhibitors, derivatives of isothiazolone compounds were identified that bound to the Nef protein, inhibiting HIV-1 replication without cytotoxicity . This suggests that similar compounds may exhibit antiviral properties.
  • Antimicrobial Properties : The compound's structural relatives have been reported to possess antibacterial and antifungal activities. This positions this compound as a candidate for further exploration in antimicrobial drug development .

The mechanism by which this compound exerts its biological effects likely involves binding to specific active sites on target enzymes or proteins. This interaction can lead to alterations in metabolic pathways and cellular processes. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Methylbenzothiazole Similar core structure but lacks amino groupPrimarily used in industrial applications
5-Amino-2-methylbenzothiazole Shares amino and methyl groupsDoes not possess the isothiazole ring
Benzisothiazolinone Parent compound of the isothiazole familyKnown for antifungal properties
5-Methoxybenzo[d]isothiazol-3(2H) Contains methoxy group instead of aminoExhibits different biological activities

This table highlights the diversity within the isothiazole family while underscoring the unique functional groups that distinguish this compound from its analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds in various contexts:

  • HIV Research : A high-throughput screening campaign identified new classes of Nef-directed antagonists that inhibited HIV replication effectively . The findings suggest that compounds related to this compound could be optimized for antiviral applications.
  • Antimicrobial Activity : Research on benzothiazoles indicates significant antibacterial and antifungal activities among derivatives . This reinforces the potential for developing new antimicrobial agents from compounds within this chemical class.
  • Neuroprotective Effects : Studies have indicated that certain isothiazole derivatives may exhibit neuroprotective properties through enzyme inhibition mechanisms . Further investigation into the specific pathways involved could yield valuable insights into their therapeutic applications.

Properties

CAS No.

183723-75-3

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-amino-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,9H2,1H3

InChI Key

NVPLNXYJCPCDAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)N

Origin of Product

United States

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